molecular formula C20H20N4O3S B11043102 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide

Cat. No.: B11043102
M. Wt: 396.5 g/mol
InChI Key: FOHJWBGMHMUCSZ-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide is a sulfonamide-containing acetamide derivative with a pyrimidine core. Its structure features a 2,6-dimethylpyrimidin-4-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further connected to a phenylacetamide moiety. The sulfamoyl group enhances hydrogen-bonding capacity, while the pyrimidine and phenyl rings contribute to hydrophobic interactions and π-π stacking .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C20H20N4O3S/c1-14-12-19(22-15(2)21-14)24-28(26,27)18-10-8-17(9-11-18)23-20(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

FOHJWBGMHMUCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide typically involves multiple stepsThe reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Schotten-Baumann acylation are employed to introduce the acyl group, and environmentally friendly solvents are used to minimize the ecological impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the pyrimidine ring may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

a) N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phényl}-2-(2-méthylphénoxy)acétamide (CAS 328027-12-9)
  • Structural Difference: The acetamide group is substituted with a 2-methylphenoxy moiety instead of a phenyl group.
  • Impact: The phenoxy group introduces an oxygen atom, which may enhance solubility via hydrogen bonding but reduce lipophilicity compared to the phenyl substituent. The methyl group at the ortho position could sterically hinder interactions with target proteins .
b) N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0)
  • Structural Difference: A 4-propanoylphenoxy group replaces the phenylacetamide.
  • The para-substitution minimizes steric effects, favoring planar interactions with biological targets .

Variations in the Pyrimidine Core and Linkage

a) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Structural Difference : A sulfanyl (C–S–C) linkage replaces the sulfamoyl (N–S–O) bridge, and the pyrimidine is substituted at the 2-position instead of 4-position.
  • The pyridine ring introduces a basic nitrogen, which could improve solubility but alter binding specificity .
b) N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structural Difference: A diaminopyrimidine core and a chloro-substituted phenyl group.
  • Impact: The chloro substituent increases electronegativity, enhancing dipole-dipole interactions. The diaminopyrimidine may engage in additional hydrogen bonds, improving target engagement compared to dimethylpyrimidine derivatives .

Complex Derivatives with Additional Functional Groups

N-[4-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
  • Structural Difference : Dual sulfamoyl groups connecting two phenyl rings and a pyrimidine.
  • However, the enhanced hydrogen-bonding network could improve binding to sulfonamide-sensitive enzymes .

Physicochemical and Pharmacological Data Comparison

Compound (CAS) Molecular Formula Melting Point (°C) Key Functional Groups Notable Properties
Target Compound C21H21N4O3S Not Reported Sulfamoyl, Phenylacetamide High hydrophobicity, π-π stacking
CAS 328027-12-9 C21H22N4O4S Not Reported 2-Methylphenoxy Improved solubility, steric hindrance
CAS 735321-15-0 C23H24N4O5S Not Reported 4-Propanoylphenoxy Enhanced metabolic stability
CAS 380467-37-8 C24H23N5O5S 76 Pyridin-2-ylsulfamoyl Moderate solubility, high melting

Structural and Crystallographic Insights

  • Dihedral Angles : In the structurally characterized analog 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide , the benzene and pyrimidine rings are nearly perpendicular (dihedral angle = 91.9°), influencing crystal packing and solubility .
  • Bond Lengths : The C–S bond in sulfanyl derivatives (1.759–1.795 Å) is shorter than typical C–S single bonds (1.81 Å), suggesting partial double-bond character due to resonance .

Biological Activity

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-phenyl-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with dimethyl substitutions and a sulfonamide linkage to a phenyl ring, which is further connected to a benzamide moiety. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_4O_5S with a molecular weight of approximately 462.49 g/mol .

Structural Characteristics

PropertyValue
Molecular FormulaC21H22N4O5S
Molecular Weight462.49 g/mol
IUPAC NameThis compound
LogP4.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, certain derivatives have shown effectiveness against various strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of the compound demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against tested bacterial strains, comparable to the standard antibiotic ceftriaxone . The inhibition zone diameters were measured as follows:

Bacterial StrainInhibition Zone (mm)
E. coli29
S. aureus24
K. pneumoniae30
P. aeruginosa19

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

A study demonstrated that at a concentration of 10 µg/mL, the compound effectively reduced TNF-α levels by up to 78% compared to controls . This suggests its potential utility in treating inflammatory conditions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Cell Viability Study

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant alterations in cell morphology and viability:

Concentration (µM)Cell Viability (%)
0100
5075
10050
20025

The IC50 value was determined to be around 225 µM, indicating effective growth inhibition at higher concentrations .

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in critical biological processes such as kinases or G-protein coupled receptors.
  • Pathways Modulated : It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

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